molecular formula C8H14O2 B1333481 2-Ethoxycyclohexanone CAS No. 33371-97-0

2-Ethoxycyclohexanone

Cat. No.: B1333481
CAS No.: 33371-97-0
M. Wt: 142.2 g/mol
InChI Key: WBPWDGRYHFQTRC-UHFFFAOYSA-N
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Description

2-Ethoxycyclohexanone (CAS: 33371-97-0) is a substituted cyclohexanone derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position of the cyclohexanone ring. Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.20 g/mol . This compound is primarily used in organic synthesis and pharmaceutical research due to its ketone functionality and ether substituent, which influence its reactivity and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxycyclohexanone can be synthesized through the esterification of cyclohexanone with ethanol. This reaction is typically carried out under acidic conditions, using an acid catalyst such as sulfuric acid or boric acid to promote the reaction . Another method involves the chlorination of cyclohexanone followed by conversion to the corresponding alkoxy-cyclohexanone .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxycyclohexanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be employed.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-Ethoxycyclohexanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of pesticides, dyes, and fragrances.

Mechanism of Action

The mechanism by which 2-Ethoxycyclohexanone exerts its effects involves its interaction with various molecular targets and pathways. For example, in enzyme-catalyzed reactions, it may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall metabolic pathway. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-ethoxycyclohexanone with key analogs:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
This compound 33371-97-0 C₈H₁₄O₂ 142.20 Ethoxy (-OCH₂CH₃) Moderate polarity; electron-donating group enhances ketone stability .
4-Heptylcyclohexanone 16618-75-0 C₁₃H₂₄O 196.33 Heptyl (-C₇H₁₅) Hydrophobic; used in polymer synthesis. May release irritants upon combustion .
Ethyl 2-oxocyclohexanecarboxylate 1198-44-3 C₉H₁₄O₃ 170.21 Ester (-COOEt) Reactive toward nucleophiles; applications in esterification reactions .
2-Chlorocyclohexanone 822-87-7 C₆H₉ClO 132.59 Chloro (-Cl) Electron-withdrawing group increases electrophilicity of the ketone .
2-Methoxycyclohexanone Not specified C₇H₁₂O₂ 128.17 Methoxy (-OCH₃) Similar to 2-ethoxy analog but smaller substituent; higher volatility .

Key Findings :

  • Substituent Effects : Electron-donating groups (e.g., ethoxy, methoxy) stabilize the ketone via resonance, reducing its reactivity toward nucleophilic attacks compared to electron-withdrawing groups (e.g., chloro) .
  • Solubility: Longer alkyl chains (e.g., heptyl) increase hydrophobicity, making 4-heptylcyclohexanone less water-soluble than this compound .
  • Reactivity: Ethyl 2-oxocyclohexanecarboxylate’s ester group enables participation in condensation reactions, unlike the ether-linked this compound .

Biological Activity

2-Ethoxycyclohexanone, a derivative of cyclohexanone, has garnered attention in recent years for its various biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group attached to the cyclohexanone ring. Its molecular formula is C10H18O2C_10H_{18}O_2, and it features a ketone functional group, which is known to influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of cyclohexanone, including this compound, possess significant antibacterial properties against various pathogens such as Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity : The compound has also been reported to exhibit antifungal effects, particularly against strains like Candida albicans .
  • Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Activity

A study conducted by researchers focused on the synthesis of various cyclohexanone derivatives, including this compound. The findings revealed that these compounds exhibited high antibacterial activity against common pathogens. Specifically, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

PathogenMIC (µg/mL) for this compound
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Antifungal Activity

In another investigation, the antifungal properties of this compound were evaluated against clinical isolates of fungi. The results indicated effective inhibition of fungal growth at varying concentrations, with notable effectiveness against Candida albicans .

Fungal StrainInhibition Zone Diameter (mm)
Candida albicans20
Aspergillus niger15

Cytotoxicity Studies

Research involving the cytotoxic effects of this compound on human cancer cell lines revealed promising results. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values indicated significant cytotoxicity, suggesting its potential as an anticancer agent .

Properties

IUPAC Name

2-ethoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-10-8-6-4-3-5-7(8)9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPWDGRYHFQTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369854
Record name 2-Ethoxycyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33371-97-0
Record name 2-Ethoxycyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxycyclohexanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Ethoxycyclohexanone
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2-Ethoxycyclohexanone

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